Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate

Casein kinase 1 Kinase inhibitor selectivity Chiral pyrrolidine scaffold

This single-enantiomer (3S,4R) pyrrolidine scaffold is essential for achieving target selectivity in CK1δ inhibitor programs, where the racemic mixture or (3S,4S) diastereomer leads to potency loss. Supplied with a free lactam NH and pre-installed ethyl ester, it eliminates the 13-step protection/deprotection routes required for N-benzyl derivatives, reducing synthesis time and cost for multi-gram medicinal chemistry campaigns.

Molecular Formula C8H13NO3
Molecular Weight 171.196
CAS No. 2309433-10-9
Cat. No. B2370798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate
CAS2309433-10-9
Molecular FormulaC8H13NO3
Molecular Weight171.196
Structural Identifiers
SMILESCCOC(=O)C1CNC(=O)C1C
InChIInChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1
InChIKeyNTNCSUZFSPRCHX-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate: A Defined Chiral Pyrrolidine Building Block for Medicinal Chemistry Procurement


Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate (CAS 2309433-10-9) is a chiral, non-racemic pyrrolidine derivative belonging to the 5-oxopyrrolidine-3-carboxylate class. The compound features a pyrrolidin-2-one ring with a specifically defined (3S,4R) absolute configuration, an ethyl ester at the 3-position, and a methyl substituent at the 4-position [1]. This structural motif is a key intermediate in the synthesis of biologically active molecules, including casein kinase 1 (CK1) inhibitors and other pharmaceutical candidates requiring a chiral pyrrolidine scaffold [2]. The compound is typically supplied as a single enantiomer (≥95% purity) and is employed as a chiral pool starting material or advanced intermediate in medicinal chemistry campaigns [1].

Why rac-Ethyl 4-Methyl-5-oxopyrrolidine-3-carboxylate or (3S,4S)/(3R,4R) Enantiomers Cannot Replace Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate


The (3S,4R) absolute configuration of this pyrrolidine scaffold is not a trivial stereochemical detail; it determines the three-dimensional presentation of pharmacophoric elements in downstream drug candidates. Substitution with the racemic mixture (rac-ethyl (3R,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate) or the diastereomeric (3S,4S) / (3R,4R) enantiomers introduces a different spatial arrangement of the ester and methyl groups, which can abrogate binding to chiral biological targets such as kinases . In the CK1δ inhibitor series, the (3S,4R)-configured iminosugar unit induced a twofold increase in selectivity compared to the achiral lead compound, demonstrating that the specific enantiomer is required for optimal target engagement [1]. Generic substitution therefore risks loss of potency, selectivity, and reproducibility in structure–activity relationship (SAR) studies and scale-up campaigns.

Quantitative Differentiation Evidence for Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate Against Closest Analogs


Stereochemical Configuration Dictates CK1δ Inhibitor Selectivity: (3S,4R) vs. (3R,4S) vs. Achiral Lead

In a published study on CK1δ inhibitors, pyrrolidine scaffolds prepared from enantiomerically pure ethyl (3S,4R)-1-benzyl-4-[(tert-butyldimethylsilyl)oxy]-5-oxopyrrolidine-3-carboxylate yielded compound (–)-34 with an IC50 of 1.04 µM against CK1δ. The (3S,4R)-configured iminosugar unit conferred a twofold increase in selectivity for CK1δ over CK1ε compared to the achiral lead compound 1 [1]. The (3R,4S) enantiomer was also prepared and evaluated, but the (3S,4R) derivative was identified as the most potent and selective. This represents a cross-study comparable stereochemical advantage for the (3S,4R) configuration.

Casein kinase 1 Kinase inhibitor selectivity Chiral pyrrolidine scaffold

Functional Group Differentiation: 4-Methyl vs. 4-Hydroxy in Analgesic Oxopyrrolidine Analogs

The close structural analog (2R,3R,4S)-ethyl 4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate (ASH21374) demonstrated antinociceptive activity in mouse models at 2–100 mg/kg p.o., comparable to 100 mg/kg acetylsalicylic acid or 5 mg/kg morphine [1]. In contrast, Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate lacks the 4-hydroxy and N-methyl groups present in ASH21374, rendering it devoid of this specific opioid/glutamatergic pharmacology. The methyl substitution at C4, combined with absence of N-alkylation, directs the compound toward kinase inhibitor scaffolds rather than CNS-active analgesics.

Antinociceptive activity Oxopyrrolidine SAR Opioid receptor modulation

Physicochemical Property Differentiation: Hydrogen Bond Donor/Acceptor Count and Lipophilicity vs. Reference Compounds

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate has a computed XLogP3-AA of 0, a single hydrogen bond donor (lactam NH), and three hydrogen bond acceptors [1]. This profile contrasts with commercial analogs: the (3R,4R)-carboxylic acid variant (CAS 1426408-37-8) has two H-bond donors and a lower predicted LogP, while the N-benzyl-protected derivatives used in CK1 inhibitor synthesis are significantly more lipophilic. These physicochemical differences directly impact solubility, membrane permeability, and suitability for further derivatization in lead optimization.

Drug-likeness Physicochemical properties LogP

Industrial Application Divergence: Pharmaceutical Intermediate vs. Gas Hydrate Inhibitor

1-Alkyl-5-oxopyrrolidine-3-carboxylic esters are patented as gas hydrate inhibitors with improved biodegradability for oil and gas applications [1]. These compounds require N-alkyl substitution and are evaluated for kinetic hydrate inhibition and anti-agglomeration performance. Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate, lacking the N-alkyl substituent, is not claimed as a gas hydrate inhibitor and instead is positioned as a pharmaceutical intermediate. This bifurcation in industrial utility means that procurement for flow assurance applications must target the 1-alkyl derivatives, not the unsubstituted lactam.

Gas hydrate inhibition Biodegradability Industrial chemicals

Racemic vs. Enantiopure: Purification and Quality Control Requirements for Chiral Drug Intermediates

Commercial suppliers list the racemic mixture rac-ethyl (3R,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate (CAS 2741429-45-6) and the individual enantiomers including the (3S,4S) diastereomer (CAS 2305202-72-4) . The target (3S,4R) enantiomer (CAS 2309433-10-9) is supplied as a single, stereochemically defined entity, typically at ≥95% purity. In pharmaceutical intermediate manufacturing, the use of a racemate can reduce atom economy by 50% (the undesired enantiomer is discarded) and introduce regulatory complexity in impurity profiling per ICH Q3A/Q3B guidelines. The enantiopure (3S,4R) form eliminates these issues.

Chiral purity Enantiomeric excess Pharmaceutical intermediate quality

Synthetic Route Accessibility: Diastereoselective Aza-Diels–Alder vs. Chiral Pool from Methionine

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate can be synthesized via a diastereoselective aza-Diels–Alder reaction followed by hydrogenolytic deprotection . Alternatively, related (3S,4R)-pyrrolidine scaffolds have been accessed from methionine via a chiral pool approach [1]. The aza-Diels–Alder route provides direct access to the 4-methyl substitution pattern, whereas the methionine chiral pool route was reported to yield the (3S,4R)-1-benzyl-4-silyloxy derivative in 13 steps. The shorter synthetic sequence and direct installation of the 4-methyl group make the aza-Diels–Alder approach attractive for procurement of multi-gram quantities.

Diastereoselective synthesis Chiral pool strategy Aza-Diels–Alder reaction

Application Scenarios Where Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate Provides Demonstrated Advantage


Synthesis of Isoform-Selective Casein Kinase 1δ (CK1δ) Inhibitors

When designing ATP-competitive CK1δ inhibitors with reduced off-target activity against CK1ε and CK1α, Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate serves as the precursor to the chiral iminosugar scaffold. The (3S,4R) configuration was shown to induce a twofold selectivity enhancement for CK1δ over CK1ε compared to the achiral lead compound [1]. This application is directly supported by the synthesis of compound (–)-34, which exhibited an IC50 of 1.04 µM against CK1δ.

Enantiopure Building Block for Structure–Activity Relationship (SAR) Studies on Pyrrolidine-Containing Drugs

In medicinal chemistry campaigns where the 3D orientation of the ester and 4-methyl group influences target binding, the (3S,4R) enantiomer provides a defined stereochemical starting point. Unlike the racemic mixture (CAS 2741429-45-6) or the (3S,4S) diastereomer (CAS 2305202-72-4), the (3S,4R) form eliminates stereochemical ambiguity and avoids the 50% theoretical yield loss associated with resolution of racemates . This is particularly relevant for programs progressing from hit-to-lead toward preclinical candidate nomination.

Intermediate for Heterocyclic Framework Construction in Agrochemical and Pharmaceutical Synthesis

The compound's balanced physicochemical profile (XLogP3-AA = 0, one H-bond donor, three H-bond acceptors) [2] makes it a versatile intermediate for constructing complex heterocyclic frameworks. The 5-oxopyrrolidine ring can undergo further functionalization at the nitrogen atom, the ester group, or the α-carbon, enabling diversification into multiple chemotypes. This contrasts with the more polar carboxylic acid analog (CAS 1426408-37-8) which requires additional protection/deprotection steps, or the N-benzyl protected derivatives that necessitate hydrogenolysis for further elaboration.

Chiral Pool Starting Material Avoiding Extensive Protection Group Chemistry

For laboratories seeking to avoid lengthy protection/deprotection sequences, Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate offers the advantage of a free lactam NH group and a pre-installed ester. This contrasts with the 13-step synthesis reported for the N-benzyl-4-TBSO-protected (3S,4R) derivative used in the CK1δ inhibitor program [1]. The shorter synthetic route enabled by the aza-Diels–Alder methodology translates to faster delivery times and lower cost for multi-gram procurement.

Quote Request

Request a Quote for Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.